The synthesis of FAM-11-dCTP typically involves the modification of deoxycytidine triphosphate through chemical reactions that introduce the fluorescein moiety. The process may include:
The synthesis typically requires careful control of reaction conditions such as pH, temperature, and reaction time to ensure high yields and purity. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final compound .
FAM-11-dCTP has a complex structure featuring:
FAM-11-dCTP participates in several key biochemical reactions:
The incorporation efficiency of FAM-11-dCTP can be influenced by factors such as enzyme concentration and the presence of competing nucleotides. Reaction conditions typically involve denaturation, annealing, and extension steps optimized for specific polymerases .
FAM-11-dCTP functions by being incorporated into the growing DNA strand during replication or transcription processes facilitated by DNA polymerases. Once integrated, it emits fluorescence upon excitation, allowing researchers to visualize and track DNA molecules in various applications.
The excitation maximum occurs at approximately 490 nm with an emission maximum at 513 nm, providing strong fluorescence signals due to its high quantum yield (0.93) which enhances detection sensitivity in assays .
FAM-11-dCTP is widely used in scientific research for:
Its versatility makes it a crucial tool in molecular biology and genetic research, enabling detailed studies on gene function and expression .
FAM-11-dCTP, 6-isomer serves as a versatile substrate for multiple DNA polymerases due to its structural optimization for enzymatic recognition. This fluorescein-labeled deoxycytidine triphosphate derivative is efficiently incorporated during DNA synthesis by enzymes including:
The 6-isomer configuration of the FAM fluorophore is critical for maintaining polymerase compatibility, as isomer purity minimizes structural heterogeneity that could impair enzyme kinetics. Studies comparing incorporation rates reveal significant polymerase-specific variations, with Klenow fragment (exo⁻) exhibiting the highest catalytic efficiency (kcat/KM ~ 1.8 × 10³ M⁻¹s⁻¹) due to its spacious active site accommodating bulky fluorophores [6] [8].
Table 1: Polymerase Incorporation Efficiency of FAM-11-dCTP, 6-Isomer
Polymerase | Primary Application | Relative Incorporation Efficiency (%) | Optimal Labeling Method |
---|---|---|---|
Klenow fragment (exo⁻) | Nick-translation | 92-98 | Template-directed synthesis |
Taq DNA polymerase | PCR probe labeling | 65-75 | Thermal cycling |
Reverse transcriptase | cDNA synthesis | 70-85 | Reverse transcription |
Phi29 polymerase | Whole genome amplification | 80-90 | Isothermal amplification |
Terminal transferase | 3' end labeling | 40-60 | Template-independent extension |
The undecanoyl (C11) linker in FAM-11-dCTP, 6-isomer represents a critical design feature that balances steric accommodation with fluorophore positioning. This 11-atom spacer between the fluorescein dye and nucleobase provides:
The linker length specifically addresses the geometric constraints of polymerase active sites, which typically accommodate 10-15 Å extensions without significant catalytic impairment. Comparative studies of nucleotide analogs with varying linker lengths reveal a non-linear relationship between spacer length and incorporation efficiency, with 11 atoms providing the optimal balance between fluorophore separation and maintenance of nucleotide rigidity required for precise positioning in the catalytic site [1] [3]. Enzymatic testing confirms that FAM-11-dCTP incorporates at rates approximately 85-90% that of unmodified dCTP in nick-translation systems, a significant improvement over analogs with ≤8-atom linkers (45-60% relative incorporation) [1].
Table 2: Impact of Linker Length on Nucleotide Incorporation Performance
Linker Length (Atoms) | Relative Incorporation Efficiency (%) | Quantum Yield | Polymerase Processivity | Key Limitations |
---|---|---|---|---|
3-5 | 20-30 | 0.45-0.55 | Severely impaired | Severe steric hindrance |
6-8 | 45-60 | 0.65-0.75 | Moderately impaired | Partial fluorophore quenching |
11 (FAM-11-dCTP) | 85-90 | 0.93 | Minimally affected | Optimal balance achieved |
14-18 | 75-82 | 0.91 | Slightly reduced | Increased nucleotide flexibility |
The conjugation of fluorescein to dCTP via the C11 linker introduces subtle but significant alterations to polymerase fidelity during DNA synthesis. Key biochemical consequences include:
Template-specific misincorporation : Kinetic analyses reveal that FAM-11-dCTP, 6-isomer exhibits a misincorporation frequency of approximately 1.2 × 10⁻⁴ when opposite template G (vs. 5.8 × 10⁻⁶ for natural dCTP), representing a 20-fold fidelity reduction. This primarily manifests as increased misincorporation opposite template A, where the bulky fluorophore disrupts canonical Watson-Crick geometry [6] [8].
Proofreading susceptibility : The FAM moiety enhances exonuclease-mediated removal of mispaired nucleotides. When incorporated incorrectly opposite template A, FAM-labeled nucleotides are excised 3.5-fold faster by proofreading polymerases (e.g., Klenow exo⁺) compared to unmodified mismatches, providing partial error correction [6].
Context-dependent fidelity effects : Misincorporation rates vary significantly based on sequence context, with 5'-CpG-3' sequences showing 40% lower error rates than 5'-ApA-3' contexts due to sequence-dependent DNA flexibility accommodating the fluorophore [8].
Comparative studies with unconjugated dCTP demonstrate that the FAM modification extends the nucleotide residence time in the polymerase active site by approximately 35%, potentially contributing to both increased misincorporation and reduced enzymatic turnover. However, the C11 linker mitigates these effects compared to direct conjugates, as demonstrated by single-molecule FRET studies of polymerase-DNA complexes [6] [8]. The 6-isomer configuration further minimizes fidelity disruption by providing a more uniform steric profile compared to isomer mixtures.
Table 3: Fidelity Metrics of FAM-11-dCTP vs. Unmodified dCTP
Fidelity Parameter | Unmodified dCTP | FAM-11-dCTP, 6-isomer | Fold Change |
---|---|---|---|
Misincorporation frequency | |||
Opposite template G | 5.8 × 10⁻⁶ | 1.2 × 10⁻⁴ | 20.7× ↑ |
Opposite template A | 3.2 × 10⁻⁷ | 2.8 × 10⁻⁵ | 87.5× ↑ |
Opposite template T | 7.1 × 10⁻⁸ | 9.5 × 10⁻⁷ | 13.4× ↑ |
Extension efficiency | |||
Correct 3' terminus | 1.00 (reference) | 0.92 ± 0.04 | 1.09× ↓ |
Incorrect 3' terminus | 0.003 ± 0.001 | 0.018 ± 0.003 | 6.0× ↑ |
Exonuclease excision rate | |||
(Mismatched terminus) | 1.00 (reference) | 3.52 ± 0.21 | 3.52× ↑ |
The strategic positioning of the fluorophore via the C11 linker preserves essential interactions between the nucleotide and polymerase recognition residues. ChromaTide nucleotide design principles highlight that spacer arms exceeding 10 atoms maintain sufficient separation between the fluorophore and the nucleotide's hydrogen bonding face, thereby minimizing interference with base-pairing recognition [8]. This design rationale explains why FAM-11-dCTP maintains reasonable fidelity compared to alternative labeling approaches such as post-synthetic chemical modification, which can introduce more severe structural perturbations.
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